Purine, 6-((p-fluorobenzyl)thio)-
Description
Purine, 6-((p-fluorobenzyl)thio)-, is a substituted purine derivative characterized by a sulfur-linked p-fluorobenzyl group at the 6th position of the purine ring. Its molecular formula is C₁₂H₁₀FN₄S (calculated from synonyms in ), with a molecular weight of 277.3 g/mol (summing atomic masses: 12C, 10H, 19F, 4N, 32S). The compound is also known by synonyms such as NSC 18399 and 6-[(4-fluorophenyl)methylsulfanyl]-7H-purine .
Properties
CAS No. |
3798-88-7 |
|---|---|
Molecular Formula |
C12H9FN4S |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9FN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
InChI Key |
KKAXVTODRVIGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-((p-fluorobenzyl)thio)- typically involves the nucleophilic substitution of a suitable purine precursor with a p-fluorobenzylthiol reagent. One common method includes the reaction of 6-chloropurine with p-fluorobenzylthiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Purine, 6-((p-fluorobenzyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Purine, 6-((p-fluorobenzyl)thio)- is used as a building block in the synthesis of more complex fluorinated purine derivatives. These derivatives are valuable in medicinal chemistry for the development of new drugs .
Biology: In biological research, this compound is used to study the effects of fluorinated purines on cellular processes. It serves as a probe to investigate enzyme-substrate interactions and the role of purine derivatives in metabolic pathways .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, Purine, 6-((p-fluorobenzyl)thio)- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Purine, 6-((p-fluorobenzyl)thio)- involves its interaction with specific molecular targets such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleotide synthesis and cellular proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects on Bioactivity :
- Fluorine’s electron-withdrawing nature reduces MAO-A binding affinity but improves MAO-B selectivity, making 6-((p-fluorobenzyl)thio)-purine a candidate for Parkinson’s disease therapy (MAO-B inhibitors delay dopamine degradation) .
- Aliphatic substituents (e.g., propargyl) outperform aromatic groups in MAO inhibition, suggesting flexibility enhances enzyme interaction .
Biological Activity
Purine, 6-((p-fluorobenzyl)thio)- is a synthetic compound belonging to the purine derivative class, which has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
Purine derivatives play crucial roles in biological systems, particularly in nucleic acid metabolism. The specific structure of Purine, 6-((p-fluorobenzyl)thio)- includes a purine core modified with a p-fluorobenzylthio group, which enhances its chemical properties and biological interactions.
- Molecular Formula : C11H10FN3S
- Molecular Weight : 235.28 g/mol
- IUPAC Name : 6-((p-fluorobenzyl)thio)-purine
The biological activity of Purine, 6-((p-fluorobenzyl)thio)- is primarily attributed to its interaction with specific enzymes involved in DNA replication and synthesis. Preliminary studies suggest that this compound may exhibit:
- Antiviral Activity : By inhibiting viral replication through interference with viral polymerases.
- Anticancer Activity : By targeting enzymes essential for tumor cell proliferation.
These mechanisms are crucial for developing therapeutic agents against viral infections and cancers.
Case Studies
-
Antiviral Activity :
- A study demonstrated that Purine, 6-((p-fluorobenzyl)thio)- effectively inhibited the replication of certain RNA viruses in vitro. The compound showed a dose-dependent response, indicating its potential as an antiviral agent .
- Anticancer Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of Purine, 6-((p-fluorobenzyl)thio)- compared to other purine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Purine, 6-((p-fluorobenzyl)thio)- | p-Fluorobenzylthio group | Enhanced lipophilicity |
| 6-(benzylthio)-9-isobutylpurin-2-amines | Benzyl group instead of p-fluorobenzyl | Lacks fluorine substitution |
| 6-(3-fluorophenylmethylthio)-9-isopropylpurin | Different alkyl group | Variation in side chain structure |
| 6-(4-chlorobenzylthio)-9-butylpurin | Chlorinated benzene ring | Different halogen substitution |
Synthesis and Chemical Behavior
The synthesis of Purine, 6-((p-fluorobenzyl)thio)- involves several steps that allow for the incorporation of the p-fluorobenzylthio group into the purine framework. This multi-step process is crucial for achieving the desired purity and yield necessary for biological testing.
Applications in Medicinal Chemistry
The potential applications of Purine, 6-((p-fluorobenzyl)thio)- extend beyond antiviral and anticancer activities. Its ability to interact with various molecular targets makes it a candidate for:
- Drug Development : As a lead compound for creating new antiviral or anticancer drugs.
- Biochemical Research : To study enzyme kinetics and molecular interactions within cellular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
